

In-Depth Technical Guide to N-(3-hydroxypropyl)pyrrole: Physical and Chemical Characteristics

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Compound of Interest

Compound Name: 1-(3-Hydroxypropyl)pyrrole

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Introduction

N-(3-hydroxypropyl)pyrrole, also known as 3-(1H-pyrrol-1-yl)propan-1-ol, is a heterocyclic organic compound that incorporates both a pyrrole ring and a primary alcohol functional group. This unique combination of a planar, aromatic nitrogen-containing ring and a flexible hydroxypropyl side chain imparts a range of interesting physical and chemical properties. Its structure makes it a valuable building block in organic synthesis and a candidate for investigation in materials science and drug discovery. The pyrrole moiety is a core component of many biologically active molecules, and the hydroxyl group offers a reactive site for further functionalization, making N-(3-hydroxypropyl)pyrrole a compound of significant interest for researchers. While extensive biological data for this specific compound is not widely published, the broader class of pyrrole derivatives is known for a wide array of pharmacological activities.

Physical and Chemical Properties

The physical and chemical characteristics of N-(3-hydroxypropyl)pyrrole are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

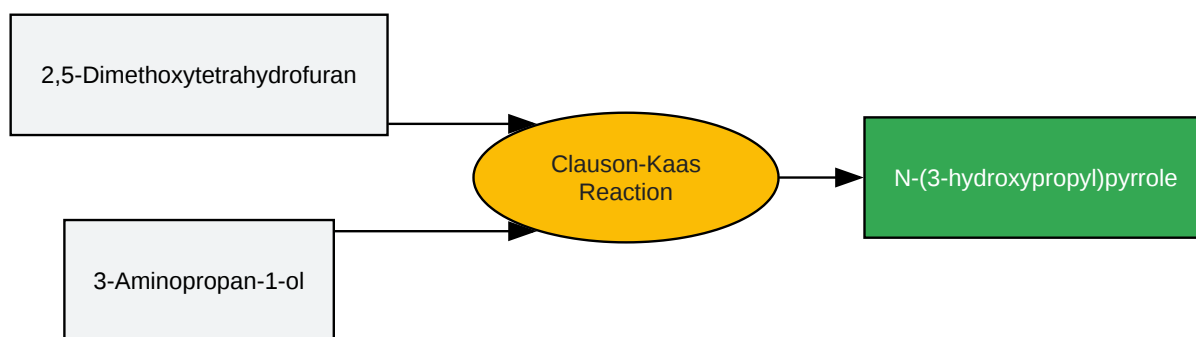
Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO	[1]
Molecular Weight	125.17 g/mol	[1]
IUPAC Name	3-(1H-pyrrol-1-yl)propan-1-ol	[2]
CAS Number	50966-69-3	[1][2]
Physical Form	Liquid	[2]
Purity	98% (typical commercial)	[2]
Storage Temperature	2-8°C, sealed in dry conditions	[2]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation)	[2]

Note: Specific quantitative data for boiling point, density, and refractive index for N-(3-hydroxypropyl)pyrrole are not readily available in the searched literature. For a structurally related but different compound, 3-(pyrrolidin-1-yl)propan-1-ol, the boiling point is reported as 216.9°C at 760 mmHg.[3][4]

Synthesis and Characterization

A key method for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction. While a specific detailed protocol for N-(3-hydroxypropyl)pyrrole was not found in the initial search, a general representation of its synthesis would involve the reaction of 2,5-dimethoxytetrahydrofuran with 3-aminopropan-1-ol.

General Synthesis Workflow:



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Caption: General synthesis workflow for N-(3-hydroxypropyl)pyrrole.

Characterization of N-(3-hydroxypropyl)pyrrole and its derivatives has been reported to involve several analytical techniques.

Experimental Protocols

1. Infrared (IR) Spectroscopy: A general procedure for obtaining an FTIR spectrum of a liquid sample like N-(3-hydroxypropyl)pyrrole would be as follows:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- Expected Absorptions:
 - A broad peak in the region of 3400-3200 cm^{-1} corresponding to the O-H stretching of the alcohol group.
 - Peaks around 2950-2850 cm^{-1} due to C-H stretching of the propyl chain.
 - Characteristic peaks for the pyrrole ring, including C-H stretching around 3100 cm^{-1} , and C=C and C-N stretching vibrations in the 1600-1400 cm^{-1} region.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ^1H and ^{13}C NMR spectra are essential for structural confirmation. A general protocol would be:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra.
- Expected ^1H NMR Signals:
 - Signals for the pyrrole ring protons.
 - A triplet corresponding to the methylene group adjacent to the hydroxyl group.
 - A triplet for the methylene group attached to the pyrrole nitrogen.
 - A multiplet for the central methylene group of the propyl chain.
 - A broad singlet for the hydroxyl proton, which is exchangeable with D_2O .
- Expected ^{13}C NMR Signals:
 - Distinct signals for the carbons of the pyrrole ring.
 - Signals for the three different carbon atoms of the propyl chain.

3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern.

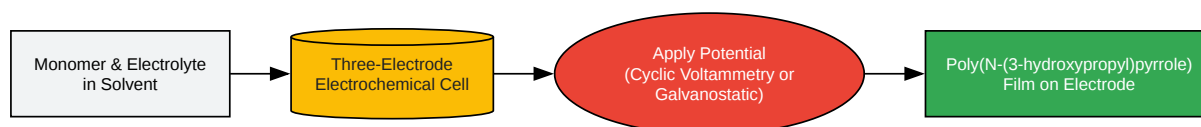
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Ionization Method: Electron Ionization (EI) is a common technique for such molecules.^[6]
- Expected Results:
 - A molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight (125.17).

- Fragmentation patterns may include the loss of the hydroxyl group, cleavage of the propyl chain, and fragmentation of the pyrrole ring.

4. Electropolymerization: N-substituted pyrroles can be electropolymerized to form conductive polymer films. A general procedure for the electropolymerization of a pyrrole derivative is as follows:

- **Electrochemical Cell:** A three-electrode cell containing a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
- **Electrolyte Solution:** A solution of the monomer (N-(3-hydroxypropyl)pyrrole) and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile).^[2]
- **Polymerization Technique:** Potentiodynamic (cyclic voltammetry) or galvanostatic (constant current) methods can be used to apply a potential to the working electrode, inducing polymerization of the monomer onto the electrode surface.^{[7][8]}

Electropolymerization Workflow:



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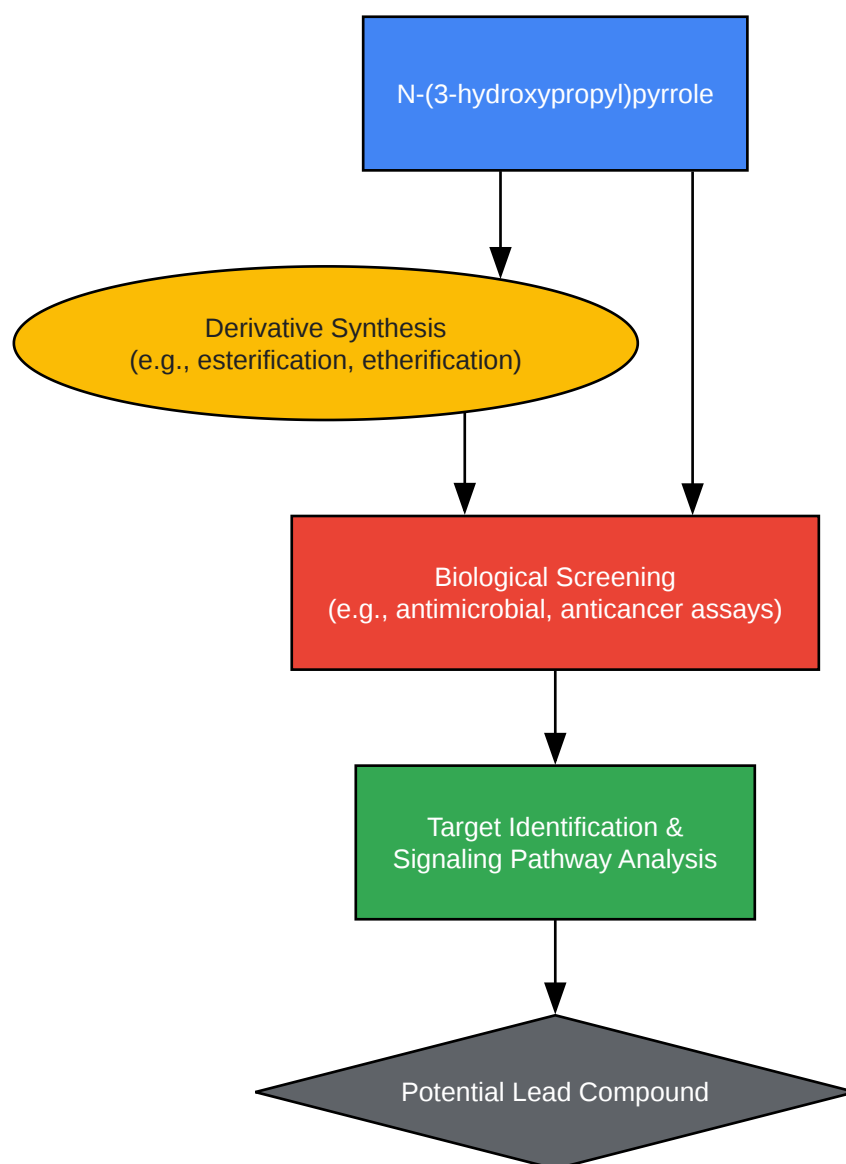
Caption: General workflow for the electropolymerization of N-(3-hydroxypropyl)pyrrole.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and involvement in signaling pathways of N-(3-hydroxypropyl)pyrrole are not prominent in the currently available literature, the broader family of pyrrole-containing compounds is of significant interest in medicinal chemistry. Pyrrole scaffolds are found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[9]

[10][11] The presence of the hydroxyl group in N-(3-hydroxypropyl)pyrrole provides a handle for creating derivatives that could be tested for various biological targets. Further research is needed to elucidate the specific biological profile of this compound.

Logical Relationship for Investigating Biological Activity:



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Caption: Logical workflow for the investigation of the biological activity of N-(3-hydroxypropyl)pyrrole.

Conclusion

N-(3-hydroxypropyl)pyrrole is a versatile molecule with potential applications in both synthetic chemistry and materials science. This guide provides a summary of its known physical and chemical properties, outlines general experimental protocols for its synthesis and characterization, and touches upon the potential for biological activity based on its structural motifs. The availability of both a pyrrole ring and a reactive hydroxyl group makes it an attractive starting material for the development of new functional materials and potential therapeutic agents. Further detailed experimental studies are required to fully elucidate its properties and explore its applications.

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